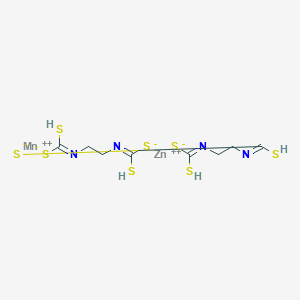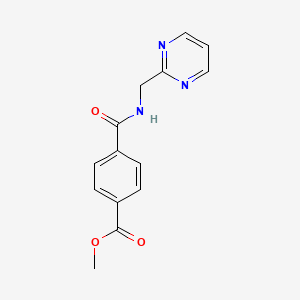![molecular formula C12H14N2O B8079629 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8079629.png)
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine
Overview
Description
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques : Research includes the development of new synthetic methods for pyrano[2,3-c]pyrrole and pyrrolo[3,4-b]pyridine systems, which are structurally related to the compound (Soliman & Kappe, 1982).
Pharmacological Research : Studies have synthesized novel compounds, such as trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols, and evaluated their antinociceptive activity and opioid receptor profiles, providing insights into potential therapeutic applications (Bays et al., 1989).
Drug Design and Discovery : The compound PF-04447943, which includes the 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine moiety, has been identified as a selective PDE9A inhibitor with potential applications in treating cognitive disorders. It has shown procognitive activity in rodent models and is well-tolerated in human clinical trials (Verhoest et al., 2012).
Anticancer Activity : Certain derivatives, such as 4,5,6,7-Tetrahydrothieno-pyridine, have been synthesized and evaluated for anticancer activity. These compounds have shown promising results against different cancer cell lines (Rao, Rao, & Prasad, 2018).
Spectroscopic and Structural Investigations : Studies have also involved detailed spectroscopic and structural analysis of related compounds, such as 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These investigations help in understanding the physical and chemical properties of these compounds, which is crucial for their practical applications (Kumar et al., 2020).
properties
IUPAC Name |
1-(oxan-4-yl)pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-5-13-9-12-10(1)2-6-14(12)11-3-7-15-8-4-11/h1-2,5-6,9,11H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZJZVVILJBJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=CC3=C2C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 4-chloro-1,6-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B8079616.png)



![6-(3-Bromophenyl)imidazo[1,5-a]pyrimidine](/img/structure/B8079633.png)

